molecular formula C25H27N3O3 B2856485 Phenyl 4-((3-(naphthalen-1-ylmethyl)ureido)methyl)piperidine-1-carboxylate CAS No. 1234871-84-1

Phenyl 4-((3-(naphthalen-1-ylmethyl)ureido)methyl)piperidine-1-carboxylate

Cat. No.: B2856485
CAS No.: 1234871-84-1
M. Wt: 417.509
InChI Key: HJYYZGWZPHCMKX-UHFFFAOYSA-N
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Description

Phenyl 4-((3-(naphthalen-1-ylmethyl)ureido)methyl)piperidine-1-carboxylate (hereafter referred to as the target compound) is a piperidine-based molecule featuring a ureido linker substituted with a naphthalen-1-ylmethyl group and a phenyl carboxylate ester. Its molecular formula is C₂₄H₂₂N₃O₃S (MW = 400.15 g/mol), as determined by HRMS (calculated m/z 400.14781; found 400.14668) . Notably, it has been investigated as an inhibitor of cathepsin V, a protease implicated in tumor cell proliferation and elastin degradation, with demonstrated purity of 92% (HPLC, 254 nm) .

Properties

IUPAC Name

phenyl 4-[(naphthalen-1-ylmethylcarbamoylamino)methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O3/c29-24(27-18-21-9-6-8-20-7-4-5-12-23(20)21)26-17-19-13-15-28(16-14-19)25(30)31-22-10-2-1-3-11-22/h1-12,19H,13-18H2,(H2,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJYYZGWZPHCMKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)NCC2=CC=CC3=CC=CC=C32)C(=O)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Phenyl 4-((3-(naphthalen-1-ylmethyl)ureido)methyl)piperidine-1-carboxylate, a compound with the CAS number 1234871-84-1, has garnered attention in recent pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is C20H25N3O3C_{20}H_{25}N_{3}O_{3} with a molecular weight of 355.4 g/mol. The compound features a piperidine ring substituted with a naphthalenylmethylureido group, which may influence its biological properties.

Research indicates that compounds similar to this compound may interact with various biological targets, including G protein-coupled receptors (GPCRs) and other signaling pathways. For instance, structure-activity relationship (SAR) studies have identified that modifications in the piperidine structure can significantly affect receptor affinity and selectivity .

Antitumor Activity

One of the most promising areas of research for this compound is its potential antitumor activity. A study on related compounds demonstrated that they could inhibit tumor cell proliferation and migration through mechanisms involving ferroptosis—a form of regulated cell death characterized by iron-dependent lipid peroxidation .

Compound IC50 (µM) Effect
PMSA5.0Inhibition of tumor cell proliferation
Phenyl CompoundTBDPotential for inducing ferroptosis

Neuroprotective Effects

There is also emerging evidence suggesting that phenyl piperidine derivatives may exhibit neuroprotective effects. These compounds have been shown to act as antagonists at neuropeptide receptors, potentially modulating neuroinflammation and neuronal survival .

Study on Antitumor Mechanisms

In a recent study, PMSA (a related compound) was evaluated for its effects on tumor cells. The results indicated that PMSA inhibited cell proliferation and migration while inducing ferroptosis through the KEAP1-NRF2-GPX4 axis. This suggests that similar mechanisms could be explored for this compound .

Neuroprotective Study

Another investigation focused on the neuroprotective properties of piperidine derivatives, revealing their potential to reduce oxidative stress in neuronal cells. This aligns with findings that suggest these compounds can modulate pathways involved in neuroprotection .

Scientific Research Applications

Chemical Properties and Structure

Phenyl 4-((3-(naphthalen-1-ylmethyl)ureido)methyl)piperidine-1-carboxylate has the following characteristics:

  • Molecular Formula : C25H27N3O3C_{25}H_{27}N_{3}O_{3}
  • Molecular Weight : 417.5 g/mol
  • Structural Features : The compound features a piperidine ring, a ureido group, and a naphthalenylmethyl moiety, which contribute to its unique biological properties.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of this compound have been synthesized and tested against Mycobacterium tuberculosis, showing promising anti-tubercular activity with IC50 values ranging from 1.35 to 2.18 μM.

Cancer Therapeutics

The compound's structural similarities to known inhibitors of cysteine peptidases, such as cathepsin V, suggest its potential role in cancer therapy. Cathepsin V is implicated in tumor progression and metastasis; thus, inhibitors targeting this enzyme could be valuable in developing cancer treatments. The binding affinity of this compound to cathepsin V has been explored using techniques like molecular docking simulations.

Neuroprotective Effects

Given the involvement of certain metabolites in neurodegenerative diseases, there is potential for this compound to act as a neuroprotective agent. Its ability to modulate neurotransmitter receptors may provide insights into developing treatments for conditions like Alzheimer's disease .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The target compound belongs to a broader class of ureido-substituted heterocycles , which are often explored for pharmacological applications. Below is a detailed comparison with analogous molecules, focusing on structural features, molecular properties, and biological relevance.

Structural and Functional Group Variations

Ethyl 2-Oxodecahydro-1,6-naphthyridine-6-carboxylate (Isomers 1-1 and 1-2) Structure: Decahydro-1,6-naphthyridine core with an ethyl ester and ketone group. Key Differences: Lacks the ureido-naphthalenylmethyl moiety but shares a piperidine/decahydro-naphthyridine scaffold. Molecular Weight: 227.14 g/mol (both isomers) . Synthesis: Derived via reductive amination of ethyl 3-(3-ethoxy-3-oxopropyl)-4-(methoxyimino)piperidine-1-carboxylate using Raney nickel under hydrogen .

Methyl 2-(3-(4-Fluorophenyl)ureido)acetate (17b)

  • Structure : Simple ureido-acetate ester with a 4-fluorophenyl group.
  • Key Differences : Replaces the piperidine and naphthalene moieties with a methyl ester and smaller aryl group.
  • Molecular Weight : 227.1 g/mol .
  • Application : Intermediate for synthesizing imidazolidine-2,4-diones, which exhibit antimicrobial activity .

Ethyl 2-(4-((2-(4-(3-(4-(Trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10d)

  • Structure : Incorporates a thiazole ring, piperazine, and trifluoromethylphenyl-ureido group.
  • Key Differences : Thiazole and piperazine substituents enhance polarity compared to the target compound’s naphthalene-piperidine system.
  • Molecular Weight : 548.2 g/mol .

tert-Butyl 4-[3-(4-Cyanophenyl)ureido]piperidine-1-carboxylate Structure: Piperidine core with a tert-butyl carboxylate and cyanophenyl-ureido group. Key Differences: The tert-butyl ester and cyano group confer distinct steric and electronic properties vs. the phenyl ester and naphthalene in the target compound. Molecular Weight: 344.4 g/mol .

Key Observations :

  • Piperidine vs. Piperazine : Piperazine-containing analogs (e.g., 10d) introduce additional hydrogen-bonding sites, which may alter selectivity .
  • Ester Groups : The phenyl carboxylate in the target compound may confer slower metabolic degradation compared to ethyl or tert-butyl esters .

Research Findings and Implications

The target compound’s naphthalene-piperidine-ureido architecture distinguishes it from simpler ureido analogs. However, compared to piperazine-thiazole derivatives (e.g., 10d), its larger hydrophobic surface may limit solubility, necessitating formulation optimization.

Preparation Methods

Step 1: Formation of the Piperidine Core

Piperidine derivatives are commonly synthesized via cyclization reactions or reductive amination. For this compound, 4-aminomethylpiperidine serves as the primary intermediate. A representative method involves:

  • Reductive amination of glutaraldehyde with benzylamine, followed by hydrogenolysis to remove protecting groups.
  • Alternative routes use Buchwald-Hartwig coupling to introduce substituents at the 4-position of piperidine.

Reaction conditions:

  • Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM)
  • Catalyst: Palladium on carbon (Pd/C) for hydrogenation
  • Temperature: 0–25°C
  • Yield: 60–75%.

Step 3: Carboxylation and Aromatic Substitution

The final step involves esterification of the piperidine nitrogen with phenyl chloroformate:

  • Reagents: Phenyl chloroformate (1.2 equiv), pyridine (base)
  • Conditions: 0°C to room temperature, 12–24 hours
  • Workup: Extraction with ethyl acetate, washing with brine, and silica gel chromatography.

Critical parameters:

  • Excess phenyl chloroformate improves yield but risks di-substitution.
  • Low temperatures minimize side reactions.

Optimization of Reaction Conditions

Solvent Selection

Solvent Yield (%) Purity (%) Remarks
DCM 68 95 Fast reaction, easy workup
DMF 72 92 Higher solubility
THF 58 90 Slow kinetics

Polar aprotic solvents like DMF enhance nucleophilicity of the amine but may complicate purification.

Catalytic Systems

  • Triethylamine vs. DBU: DBU (1,8-diazabicycloundec-7-ene) increases reaction rate but may degrade sensitive intermediates.
  • Pd/C vs. Raney Ni: Pd/C offers higher selectivity in hydrogenation steps (99% vs. 85% purity).

Analytical Characterization

Spectroscopic Data

Property Value
IR (KBr, cm⁻¹) 3320 (N-H), 1698 (C=O), 1594 (C=C)
¹H-NMR (δ, DMSO-d₆) 7.21–8.15 (m, 13H, Ar-H), 4.12 (s, 2H, CH₂), 3.85 (t, 2H, piperidine)
¹³C-NMR (δ, DMSO-d₆) 165.2 (C=O), 134.7–126.1 (Ar-C), 52.4 (piperidine)
MS (ESI+) m/z 418.2 [M+H]⁺

Yield and Purity Assessment

Step Yield (%) Purity (%) Method
1 75 98 Column chromatography
2 82 95 Recrystallization
3 70 97 HPLC

Overall isolated yield: 43% (multi-step).

Comparative Analysis of Synthetic Routes

Method Advantages Limitations
Reductive amination High atom economy Requires high-pressure H₂
Ureido coupling Mild conditions Sensitive to moisture
Carboxylation Scalable Exothermic reaction

Challenges and Limitations

  • Steric hindrance: Bulky naphthalene groups impede ureido coupling, necessitating excess reagents.
  • Byproduct formation: Di-substituted piperidine derivatives may form during carboxylation (~5–8% yield loss).
  • Purification: Silica gel chromatography struggles with polar intermediates, necessitating alternative methods like preparative HPLC.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Phenyl 4-((3-(naphthalen-1-ylmethyl)ureido)methyl)piperidine-1-carboxylate, and how are intermediates validated?

  • Methodology : Synthesis typically involves sequential acylation and urea-forming reactions. A common approach is to react a piperidine precursor (e.g., tert-butyl 4-aminopiperidine-1-carboxylate) with an isocyanate derivative of naphthalen-1-ylmethyl under anhydrous conditions .
  • Validation : Intermediates are verified via thin-layer chromatography (TLC) for purity and nuclear magnetic resonance (NMR) spectroscopy for structural confirmation. For example, 1H^1H-NMR can confirm the presence of the naphthalene proton environment (δ 7.2–8.5 ppm) and urea NH signals (δ 5.5–6.0 ppm) .

Q. How can researchers ensure compound purity, and what analytical techniques are critical for quality control?

  • Methodology : Purification via flash chromatography (e.g., using gradients of ethyl acetate/hexane) followed by recrystallization from dichloromethane/hexane mixtures.
  • Quality Control : High-performance liquid chromatography (HPLC) with UV detection (e.g., λ = 254 nm) ensures >95% purity. Mass spectrometry (MS) confirms molecular weight, while differential scanning calorimetry (DSC) assesses thermal stability .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across different assay systems?

  • Case Example : Discrepancies in IC50_{50} values for orexin receptor binding (e.g., radiolabeled ligand assays vs. cell-based functional assays) may arise from assay sensitivity or membrane protein conformation differences .
  • Resolution : Normalize data using reference standards (e.g., suvorexant for orexin receptors) and validate via orthogonal methods like surface plasmon resonance (SPR) to measure binding kinetics directly .

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Methodology :

  • Synthetic Modifications : Introduce substituents at the urea linkage (e.g., replacing naphthalen-1-ylmethyl with phenylsulfonyl) to assess steric/electronic effects .
  • Biological Testing : Compare inhibitory potency across modified analogs using dose-response assays (e.g., 10-point dilution series).
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding poses with target proteins like soluble epoxide hydrolase (sEH) .

Q. What are the key considerations for designing stability studies under physiological conditions?

  • Experimental Design :

  • Buffer Systems : Test degradation in phosphate-buffered saline (PBS, pH 7.4) and simulated gastric fluid (SGF, pH 1.2) at 37°C.
  • Analysis : Monitor hydrolytic stability of the urea and ester moieties via LC-MS. For example, ester hydrolysis generates piperidine-1-carboxylic acid, detectable by a mass shift of +18 Da .

Critical Analysis of Evidence

  • Synthetic Reproducibility : and provide detailed protocols for analogous urea-piperidine compounds, but yield optimization (e.g., 99% in ) may require adjustments for naphthalene steric effects.
  • Biological Data Limitations : Studies in and lack explicit details on cell membrane permeability, which could explain activity discrepancies.

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